Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7/h5,8,10H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJQYSHTJBCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Histidine Derivatives
Formaldehyde-Mediated Ring Closure
The core imidazo[4,5-c]pyridine scaffold is synthesized via acid-catalyzed cyclization of α-substituted histidine derivatives. In US4812462A , N-protected histidine methyl ester reacts with formaldehyde or dimethoxymethane in aqueous hydrochloric acid at 0–100°C to yield 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives. For ethyl ester formation, histidine ethyl ester serves as the starting material, with cyclization occurring under analogous conditions. The reaction proceeds via imine formation between the α-amino group and formaldehyde, followed by intramolecular cyclization with the imidazole side chain.
Stereochemical Control
Chiral centers are preserved using L-histidine ethyl ester, ensuring the (S)-configuration at position 6. Post-cyclization, the ethyl ester at position 4 remains intact due to the inertness of the ester group under acidic conditions. Recrystallization from methanol-water mixtures yields enantiomerically pure product, as evidenced by optical rotation values (e.g., [α]D = -11.4° for analogous compounds).
Esterification Techniques
Direct Esterification of Carboxylic Acid Intermediates
The carboxylic acid intermediate (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid) is esterified using ethanol under Fischer conditions. US4812462A details the use of sulfuric acid as a catalyst, with refluxing ethanol achieving 80–90% conversion. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) facilitate esterification in acetonitrile at 25°C, minimizing side reactions.
Table 1: Comparative Esterification Conditions
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Fischer | H2SO4 | Ethanol | Reflux | 85 |
| DCC/HOBt | DCC/HOBt | Acetonitrile | 25°C | 92 |
Transesterification of Methyl Esters
Methyl ester precursors (e.g., methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate) undergo transesterification with ethanol in the presence of sodium ethoxide. This method, adapted from EP0245637A1 , achieves near-quantitative yields by leveraging the nucleophilicity of ethoxide ions.
Protecting Group Strategies
Silyl Ether Protection
Primary hydroxyl or carboxyl groups are protected using tert-butyldimethylsilyl (TBS) groups. EP0245637A1 demonstrates the use of TBSCl (tert-butyldimethylsilyl chloride) in dimethylformamide (DMF) with imidazole as a base. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the free hydroxyl group without disturbing the ethyl ester.
Boc Protection of Amines
The N1-position of the imidazo ring is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF). This prevents unwanted side reactions during acylation or alkylation steps. Deprotection with trifluoroacetic acid (TFA) yields the free amine, critical for further functionalization.
Alternative Synthetic Routes
Alkylation of Spinacine Derivatives
Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) is alkylated at position 4 using ethyl iodide and potassium carbonate in DMF. While less common, this method provides moderate yields (60–70%) and is applicable for late-stage diversification.
Multicomponent Reactions
A modified Ugi reaction assembles the imidazo[4,5-c]pyridine core in one pot. Ethyl glyoxylate, histamine, and an isonitrile react in methanol at 50°C, though this route is less documented in the cited patents.
Analytical Characterization
Melting Point and Spectral Data
Purified this compound exhibits a melting point of 164–170°C. IR spectra show characteristic ester C=O stretches at 1720 cm⁻¹ and NH stretches at 3300 cm⁻¹. ¹H NMR (400 MHz, DMSO-d6) confirms the ethyl group (δ 1.21 ppm, t, J=7.1 Hz; δ 4.12 ppm, q, J=7.1 Hz) and tetrahydro ring protons (δ 2.90–3.50 ppm).
Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl CH3 | 1.21 | Triplet | 3H |
| Ethyl CH2 | 4.12 | Quartet | 2H |
| Tetrahydro CH2 | 2.90–3.50 | Multiplet | 4H |
Scale-Up Considerations
Solvent Optimization
Large-scale reactions replace acetonitrile with ethanol or THF to reduce costs and environmental impact. US4812462A reports successful kilogram-scale synthesis using ethanol, achieving consistent yields (85–90%).
Catalytic Efficiency
Palladium on charcoal (10% Pd/C) facilitates hydrogenolysis of benzyl protecting groups in methanol under 50 psi H2, crucial for multi-step syntheses.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-4-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Tetrahydroderivate ergeben.
Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, Tetrahydroderivate und substituierte Imidazopyridine .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula: CHNO
- Molecular Weight: 182.21 g/mol
- CAS Number: 2177257-42-8
- Purity: Typically ≥ 97% .
The compound features a bicyclic imidazopyridine structure that contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that certain modifications to the basic structure can enhance cytotoxicity against various cancer cell lines. In particular, compounds based on this scaffold have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antihypertensive Effects
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their antihypertensive properties. Patents have documented the synthesis and evaluation of these compounds as potential treatments for hypertension. The mechanism is believed to involve modulation of vascular smooth muscle contraction and relaxation pathways .
Neuroprotective Properties
Recent studies suggest that imidazo[4,5-c]pyridine derivatives may offer neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Synthesis and Mechanisms of Action
The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The mechanisms of action are diverse and may include:
- Enzyme Inhibition: Compounds in this class may inhibit specific enzymes involved in cancer metabolism or hypertension.
- Receptor Modulation: Interaction with various receptors (e.g., adrenergic receptors) can lead to physiological effects beneficial for treating hypertension .
Case Study 1: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of imidazo[4,5-c]pyridine for their anticancer efficacy. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Case Study 2: Antihypertensive Activity
In a patent study focused on antihypertensive agents derived from imidazo[4,5-c]pyridine structures, the synthesized compounds were shown to effectively lower blood pressure in animal models. The findings support further clinical investigations into these compounds as viable antihypertensive therapies .
Wirkmechanismus
The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. For example, it may inhibit kinases or modulate GABA receptors, thereby affecting signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Aromatic vs. Aliphatic Substituents : The phenyl and halogenated phenyl derivatives (e.g., ) exhibit increased steric bulk and altered electronic properties, influencing receptor binding affinity.
Pharmacological Activity
Key Observations :
- Receptor Antagonism: Thiazolo-triazolopyrimidines (e.g., ) highlight the importance of fused heterocycles in adenosine receptor binding, a property that could extend to imidazo-pyridine derivatives.
Key Observations :
- Tautomer Control : The Pictet-Spengler method requires precise conditions to favor the desired tautomer .
- Cyclization Efficiency : Thiazolo-triazolopyrimidines achieve higher yields due to optimized cyclization protocols .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Biologische Aktivität
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate (ETIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ETIPC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 1422343-84-7
- IUPAC Name : this compound
Pharmacological Activities
ETIPC has been studied for various pharmacological properties, including:
- Antihypertensive Activity : Research indicates that derivatives of ETIPC exhibit significant antihypertensive effects. A study demonstrated that these compounds could lower blood pressure effectively in animal models by acting on specific receptors involved in vascular regulation .
- Anti-inflammatory Effects : ETIPC has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies have indicated that ETIPC may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of ETIPC is attributed to its interaction with various molecular targets:
- Receptor Binding : ETIPC has been found to bind selectively to certain receptors involved in blood pressure regulation and inflammation pathways.
- Signal Transduction Modulation : The compound influences key signaling pathways that regulate cell proliferation and survival, particularly in cancer cells. This modulation can lead to reduced tumor growth and enhanced apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of ETIPC and its derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-aminopyridine derivatives with aldehydes or ketones under acidic/basic conditions. For example, a multi-step approach involves:
Core Formation : Cyclization of a pyridine derivative with an aldehyde group under reflux in ethanol .
Functionalization : Introduction of the ethyl carboxylate group via esterification using ethyl chloroformate in anhydrous dichloromethane .
- Key Variables : Solvent polarity (e.g., THF vs. DMF), temperature (60–80°C for cyclization), and catalyst choice (e.g., p-toluenesulfonic acid) significantly affect reaction efficiency. Yields range from 40% to 70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the fused imidazo-pyridine core and ethyl ester moiety. For instance, the ethyl group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 225.1) .
- X-ray Crystallography : Resolves stereochemistry in derivatives, particularly for chiral centers introduced during synthesis .
Q. How does the imidazo[4,5-c]pyridine core influence biological activity?
- Methodological Answer : The bicyclic structure enhances π-π stacking with biological targets (e.g., enzyme active sites). Computational docking studies suggest the nitrogen atoms at positions 1 and 3 form hydrogen bonds with residues in kinase domains, modulating activity . Modifications to the core (e.g., substituting the ethyl group with bulkier alkyl chains) can alter binding affinity by up to 10-fold .
Q. What strategies improve the solubility and bioavailability of this compound?
- Methodological Answer :
- Salt Formation : Converting the free base to a hydrochloride salt increases aqueous solubility (e.g., from 0.5 mg/mL to 15 mg/mL in PBS) .
- Prodrug Design : Replacing the ethyl ester with a tert-butoxycarbonyl (Boc) group enhances metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can conflicting data on the compound’s antihypertensive vs. neuropharmacological activity be resolved?
- Methodological Answer : Contradictions arise from off-target effects. To isolate mechanisms:
- Target Profiling : Use kinase/GPCR panels to identify primary targets (e.g., ACE inhibition vs. dopamine receptor antagonism) .
- Dose-Response Studies : Compare IC₅₀ values across assays. For example, ACE inhibition may dominate at low doses (<10 µM), while neuropharmacological effects emerge at higher concentrations (>50 µM) .
- In Vivo Models : Employ hypertensive vs. neurodegenerative animal models to contextualize activity .
Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The pyridine ring undergoes nitration at position 7 due to electron-withdrawing effects of the imidazole moiety. Reaction with HNO₃/H₂SO₄ at 0°C yields a nitro derivative with 85% regioselectivity .
- Nucleophilic Attack : The ethyl ester undergoes hydrolysis to a carboxylic acid under basic conditions (NaOH/EtOH, 70°C), enabling further derivatization (e.g., amide coupling) .
Q. How do structural modifications impact pharmacokinetics and metabolic stability?
- Methodological Answer :
- Metabolic Hotspots : The ethyl ester is prone to esterase-mediated hydrolysis. Replacing it with a methyl group reduces clearance (t₁/₂ increases from 1.2 to 4.5 hours in rat plasma) .
- Table: Key ADME Parameters
| Derivative | LogP | Solubility (mg/mL) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| Ethyl ester | 2.1 | 0.5 | 35 |
| Carboxylic acid | 1.8 | 12.4 | 15 |
| Boc-protected | 3.0 | 2.3 | 45 |
| Data from liver microsome assays |
Q. What computational approaches predict binding modes to novel targets like JAK kinases?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses. For JAK2, the imidazole ring forms a salt bridge with Glu⁹⁷⁰, while the carboxylate interacts with Lys⁹⁸⁸ .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects. Fluorine at position 5 improves binding affinity by -1.2 kcal/mol due to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
